Cas no 577698-81-8 (2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide)

2-{4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core linked to a pyridinyl group and a fluorophenylacetamide moiety. Its structural complexity confers potential bioactivity, particularly in medicinal chemistry applications. The presence of the 4-amino-1,2,4-triazole scaffold suggests possible interactions with biological targets, while the pyridinyl and fluorophenyl groups may enhance binding affinity and selectivity. The thioether linkage provides stability and synthetic versatility. This compound is of interest for research in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. Its well-defined structure allows for precise derivatization, making it a valuable intermediate in pharmaceutical synthesis.
2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide structure
577698-81-8 structure
商品名:2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide
CAS番号:577698-81-8
MF:C15H13FN6OS
メガワット:344.366723775864
CID:5474977

2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
    • 2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide
    • インチ: 1S/C15H13FN6OS/c16-11-3-1-2-4-12(11)19-13(23)9-24-15-21-20-14(22(15)17)10-5-7-18-8-6-10/h1-8H,9,17H2,(H,19,23)
    • InChIKey: LNYDMJSPFCYKPM-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=CC=CC=C1F)(=O)CSC1N(N)C(C2C=CN=CC=2)=NN=1

2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2649-0072-4mg
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
577698-81-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2649-0072-25mg
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
577698-81-8 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2649-0072-5μmol
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
577698-81-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2649-0072-20μmol
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
577698-81-8 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2649-0072-2μmol
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
577698-81-8 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2649-0072-3mg
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
577698-81-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2649-0072-75mg
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
577698-81-8 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2649-0072-50mg
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
577698-81-8 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2649-0072-15mg
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
577698-81-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2649-0072-40mg
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
577698-81-8 90%+
40mg
$140.0 2023-05-16

2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide 関連文献

2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamideに関する追加情報

Introduction to Compound with CAS No. 577698-81-8 and Product Name: 2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide

The compound with the CAS number 577698-81-8 and the product name 2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential biological activities and structural features. The molecular framework of this compound incorporates several key functional groups, including an amino group, a pyridine ring, a triazole ring, and a sulfanyl group, which collectively contribute to its unique chemical properties and biological interactions.

Recent research in the field of medicinal chemistry has highlighted the importance of heterocyclic compounds in drug design. Heterocycles, such as the triazole and pyridine rings present in this compound, are known for their ability to enhance binding affinity and selectivity in biological targets. The presence of the 4-amino group and the pyridin-4-yl moiety further enhances the compound's potential as a pharmacophore. These features are particularly relevant in the development of small-molecule inhibitors targeting various therapeutic pathways.

The sulfanyl group in the molecular structure of this compound plays a crucial role in modulating its interactions with biological targets. Sulfanyl groups are known to participate in hydrogen bonding and hydrophobic interactions, which are essential for the binding of small molecules to proteins. This characteristic makes the compound a promising candidate for further exploration in drug discovery.

In addition to its structural features, the 2-fluorophenyl moiety in the product name suggests that this compound may exhibit enhanced metabolic stability and bioavailability. Fluoro-substituted aromatic compounds are frequently incorporated into drug molecules due to their ability to improve pharmacokinetic properties. The fluorine atom can influence electronic distributions within the molecule, leading to stronger binding interactions with biological targets and increased resistance to metabolic degradation.

Current research trends in pharmaceutical chemistry emphasize the development of multi-target directed ligands (MTDLs), which are designed to interact with multiple biological targets simultaneously. The compound described here fits well within this paradigm, as its structural features suggest potential interactions with several key enzymes and receptors involved in various disease pathways. For instance, the combination of an amino group, a pyridine ring, and a triazole ring is commonly found in molecules that target enzymes such as kinases and phosphodiesterases.

One of the most exciting aspects of this compound is its potential application in addressing complex diseases such as cancer and inflammatory disorders. In recent years, there has been significant progress in understanding the molecular mechanisms underlying these diseases. Small-molecule inhibitors targeting specific enzymes or receptors have shown great promise in preclinical studies. The compound with CAS No. 577698-81-8 could serve as a lead molecule for further development into novel therapeutic agents.

The synthesis of this compound involves several sophisticated chemical transformations that highlight its complexity and novelty. The introduction of the pyridin-4-yl group requires precise control over reaction conditions to ensure high yield and purity. Similarly, the incorporation of the triazole ring necessitates careful selection of reagents and catalysts to achieve optimal results. These synthetic challenges underscore the ingenuity required to develop such molecules for pharmaceutical applications.

From a computational chemistry perspective, modeling studies have been conducted to predict the binding modes of this compound with potential biological targets. These studies have provided valuable insights into how different functional groups within the molecule interact with receptors or enzymes. For example, molecular docking simulations have shown that the amino group and sulfanyl group can form critical hydrogen bonds with key residues on target proteins.

The fluorophenyl moiety has also been investigated computationally for its role in modulating binding affinity. Fluorine atoms can engage in both polar and non-polar interactions with biological targets, making them highly versatile substituents in drug design. The computational studies suggest that the fluorine atom in this compound contributes significantly to its binding interactions by enhancing hydrophobic interactions with aromatic residues on target proteins.

In conclusion, the compound with CAS No. 577698-81-8 represents a promising candidate for further exploration in drug discovery due to its unique structural features and potential biological activities. The presence of key functional groups such as amino groups, pyridine rings, triazole rings, and sulfanyl groups, along with the incorporation of a fluorophenyl moiety, makes this molecule an attractive lead for developing novel therapeutic agents.

Future research should focus on optimizing synthetic routes to improve yield and scalability while maintaining high purity standards. Additionally, preclinical studies are warranted to evaluate the safety and efficacy of this compound in animal models before moving into human clinical trials. With continued advancements in pharmaceutical chemistry and computational modeling techniques, compounds like this one hold great promise for addressing some of today's most challenging diseases.

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